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molecular formula C10H7NO3 B1660198 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione CAS No. 7300-91-6

1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione

Cat. No. B1660198
M. Wt: 189.17 g/mol
InChI Key: BLLFPKZTBLMEFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07129254B2

Procedure details

The suspension that consists of 5.0 g (45.8 mmol) of 4-aminophenol, 4.49 g of maleic acid anhydride and 40 ml of acetic acid is refluxed for 3 hours. It is concentrated by evaporation, residual acetic acid is removed azeotropically by repeated distillation with acetic acid, and the residue is purified by chromatography on fine silica gel. 2.83 g (15.0 mmol, 33%) of the title compound is isolated.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.49 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
33%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[C:9]1(=O)[O:14][C:12](=[O:13])[CH:11]=[CH:10]1>C(O)(=O)C>[OH:8][C:5]1[CH:6]=[CH:7][C:2]([N:1]2[C:12](=[O:13])[CH:11]=[CH:10][C:9]2=[O:14])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Step Two
Name
Quantity
4.49 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
It is concentrated by evaporation, residual acetic acid
CUSTOM
Type
CUSTOM
Details
is removed azeotropically
DISTILLATION
Type
DISTILLATION
Details
distillation with acetic acid
CUSTOM
Type
CUSTOM
Details
the residue is purified by chromatography on fine silica gel

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)N1C(C=CC1=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15 mmol
AMOUNT: MASS 2.83 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 32.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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